2-(Dimethylamino)cyclobutan-1-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)cyclobutan-1-OL typically involves the reaction of cyclobutanone with dimethylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Dimethylaminocyclobutane.
Substitution: Cyclobutyl halides or esters.
Scientific Research Applications
2-(Dimethylamino)cyclobutan-1-OL has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects . The compound’s tertiary amine group plays a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Shares a similar structure but with a different ring size.
Cyclobutanol: Lacks the dimethylamino group.
Dimethylaminopropanol: Similar functional groups but different carbon chain length.
Uniqueness
2-(Dimethylamino)cyclobutan-1-OL is unique due to its cyclic structure combined with a tertiary amine and hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-(dimethylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-4-6(5)8/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
ROVZARNPXAOUED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC1O |
Origin of Product |
United States |
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